molecular formula C11H10N4OS B2749845 N'-[(Z)-(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide CAS No. 477872-15-4

N'-[(Z)-(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide

Cat. No.: B2749845
CAS No.: 477872-15-4
M. Wt: 246.29
InChI Key: CUXOHEUWKLHJRR-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(Z)-(3-Methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide (CAS: 477872-15-4) is a heterocyclic carbohydrazide derivative featuring a 1,2,3-thiadiazole core substituted at the 4-position with a hydrazide group. The hydrazide moiety is further functionalized by a (Z)-configured 3-methylbenzylidene group. Key properties include:

  • Molecular formula: C₁₁H₁₀N₄OS
  • Molecular weight: 246.29 g/mol
  • Purity: ≥95% (commercial grade, Biosynth) .

Its synthesis typically involves the condensation of 1,2,3-thiadiazole-4-carbohydrazide with 3-methylbenzaldehyde under acidic conditions .

Properties

IUPAC Name

N-[(Z)-(3-methylphenyl)methylideneamino]thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c1-8-3-2-4-9(5-8)6-12-14-11(16)10-7-17-15-13-10/h2-7H,1H3,(H,14,16)/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXOHEUWKLHJRR-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NNC(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=N\NC(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N’-[(Z)-(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit potent antimicrobial properties. In a study evaluating various 1,3,4-thiadiazole derivatives, including N'-[(Z)-(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide, compounds were tested against a range of bacterial and fungal strains using the disc diffusion method. The findings highlighted:

  • Effective Against Bacteria : The compound showed significant activity against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Antifungal Properties : It also demonstrated effectiveness against fungi like Aspergillus niger and Candida albicans .

Anticancer Potential

Thiadiazole derivatives have been recognized for their anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Some derivatives induce apoptosis in cancer cells by activating specific signaling pathways. For instance, certain thiadiazole compounds have been linked to the inhibition of tubulin polymerization, which is crucial for cancer cell division .
  • In Vivo Studies : Animal models have demonstrated that these compounds can reduce tumor size and improve survival rates in treated subjects .

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, this compound exhibits a variety of other biological activities:

  • Anti-inflammatory Effects : Some studies suggest that thiadiazole derivatives can reduce inflammation markers in vitro and in vivo .
  • Anticonvulsant Activity : Research has indicated potential anticonvulsant properties for certain thiadiazole derivatives when tested in animal models .

Case Studies

StudyFindings
Mahendrasinh et al. (2013)Synthesized novel thiadiazole derivatives showing significant antibacterial activity against multiple strains .
Bhattacharya et al. (2019)Investigated the anticancer activity of thiadiazole derivatives with promising results in reducing tumor growth .
Sahoo et al. (2019)Reported on the anticonvulsant activity of substituted thiadiazoles in animal models with high efficacy .

Mechanism of Action

The mechanism of action of N’-[(Z)-(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide involves its ability to form stable complexes with transition metal ions. This interaction can inhibit the activity of certain enzymes, making it useful in pharmacological applications . The molecular targets and pathways involved in these interactions are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3-Methyl vs. 4-Methyl Substitution

N'-[(Z)-(4-Methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide (CAS: 477872-12-1) is a positional isomer of the target compound, differing in the methyl group placement on the benzylidene ring (para vs. meta). Key distinctions:

  • For example, 4-methyl derivatives of related compounds show improved antimicrobial efficacy compared to 3-methyl analogs in some studies .

Thiadiazole Core Variants: 1,2,3- vs. 1,3,4-Thiadiazoles

The 1,2,3-thiadiazole core in the target compound contrasts with the more common 1,3,4-thiadiazole derivatives. Examples from the literature include 2-[[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazono]-2,3-dihydro-1,3,4-thiadiazoles (e.g., compounds 13a–13d ):

Property 1,2,3-Thiadiazole (Target) 1,3,4-Thiadiazole (Analog)
Synthesis Condensation with aldehydes Cyclization of hydrazonoyl chlorides
Thermal Stability Moderate (data inferred) Higher (due to fused ring systems)
Bioactivity Limited reported data Demonstrated antimicrobial activity against E. coli, B. mycoides, and C. albicans

Key Insight : 1,3,4-Thiadiazoles often exhibit enhanced bioactivity due to increased electron-withdrawing effects from the sulfur and nitrogen arrangement, which may improve interaction with microbial enzymes .

Substituent Effects on Hydrazide Moieties

Aromatic vs. Heteroaromatic Substitution

Compounds like N′-(2-hydroxy-4-methoxyphenyl)methylidene derivatives () and 1,2-benzothiazole-3-carbohydrazides () highlight the role of substituent electronics:

  • Electron-Donating Groups (e.g., -OCH₃) : Increase solubility and may enhance hydrogen bonding, as seen in crystallographic studies of hydroxy-methoxy derivatives .
  • Electron-Withdrawing Groups (e.g., -NO₂): Improve antimicrobial potency but reduce solubility. For instance, 4-nitrophenyl-substituted triazoles show higher activity against Gram-negative bacteria .
E/Z Isomerism

The (Z)-configuration of the target compound’s benzylidene group is critical for maintaining planar geometry, which facilitates intermolecular interactions. In contrast, (E)-isomers (e.g., 4-Methyl-N′-[(E)-(4-methylphenyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide ) may exhibit reduced bioactivity due to steric hindrance .

Biological Activity

N'-[(Z)-(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide is a compound that belongs to the thiadiazole family, which has garnered significant attention due to its diverse biological activities. Thiadiazoles are known for their potential as drug candidates owing to their antimicrobial, anti-inflammatory, anticancer, and other pharmacological properties. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Synthesis

The compound this compound can be synthesized through a condensation reaction between 3-methylbenzaldehyde and 1,2,3-thiadiazole-4-carbohydrazide. The reaction typically involves refluxing in an appropriate solvent, which facilitates the formation of the hydrazone linkage.

Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial properties. For instance:

  • Antibacterial Activity : Studies indicate that compounds with a thiadiazole nucleus exhibit strong antibacterial effects against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds range from 1.95 µg/mL to 15.62 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
  • Antifungal Activity : Similar derivatives have demonstrated antifungal properties, making them suitable candidates for treating infections caused by fungi .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is notable:

  • In Vitro Studies : Research has shown that certain thiadiazole compounds significantly decrease the viability of various cancer cell lines, including non-small cell lung cancer (NSCLC), ovarian cancer, and leukemia cells. For example, a derivative was found to reduce the proliferation of human Burkitt lymphoma P493 cells .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization and induction of apoptosis in cancer cells .
Compound Cell Line IC50 (µM) Activity
Thiadiazole AA549 (lung)12.5Antiproliferative
Thiadiazole BHeLa (cervical)8.5Induces apoptosis
Thiadiazole CHCT-116 (colon)10.2Inhibits cell growth

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated various thiadiazole derivatives against multiple cancer cell lines using the MTT assay. The results indicated that several compounds significantly inhibited cell growth at low concentrations, suggesting high potency and selectivity against tumor cells .
  • Antimicrobial Screening : Another investigation involved synthesizing a series of thiadiazole derivatives and assessing their antimicrobial activity against clinical isolates. The study revealed that certain derivatives exhibited superior activity compared to standard antibiotics like nitrofurantoin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-[(Z)-(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide, and what critical reaction conditions govern its yield?

  • Methodology : The compound is synthesized via Schiff base formation, where 1,2,3-thiadiazole-4-carbohydrazide reacts with 3-methylbenzaldehyde under acidic or reflux conditions. Key steps include:

  • Condensation : Use of ethanol or methanol as solvents with catalytic acetic acid (1–2 drops) to drive imine bond formation .
  • Purification : Recrystallization from ethanol/dimethylformamide mixtures to isolate the product .
  • Yield optimization : Control of reaction time (6–12 hours) and stoichiometric ratios (1:1 hydrazide to aldehyde) to minimize side products .

Q. How can NMR and mass spectrometry be employed to confirm the structural integrity of this compound?

  • 1H/13C NMR :

  • 1H NMR : Look for characteristic imine proton (CH=N) resonance at δ 8.2–8.5 ppm and aromatic protons (3-methylphenyl) between δ 6.8–7.4 ppm. Thiadiazole protons appear as singlet(s) near δ 7.5–8.0 ppm .
  • 13C NMR : Carbonyl (C=O) signals at ~165–170 ppm, imine (C=N) at ~150–155 ppm, and thiadiazole carbons at 120–140 ppm .
    • Mass spectrometry : ESI-MS typically shows [M+H]+ peaks with molecular ion matches (±2 Da). Fragmentation patterns confirm loss of hydrazide (–NH–NH2) or thiadiazole moieties .

Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure?

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELXTL or WinGX for data processing. Key parameters:

  • Space group determination : Monoclinic (e.g., C2/c) or orthorhombic systems are common for Schiff bases .
  • Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H···O/S) using Mercury or OLEX2 .
  • Validation : R-factors < 0.05 and electron density residuals < 0.3 eÅ⁻³ ensure accuracy .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in catalytic or biological contexts?

  • Computational analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gaps).

  • Charge transfer : Low HOMO-LUMO gaps (~3–4 eV) enhance electrophilic/nucleophilic activity .
  • Electrostatic potential (ESP) : Identify electron-rich regions (e.g., thiadiazole S-atom) for predicting binding sites .

Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

  • Dose-response assays : Compare IC50/MIC values across cell lines (e.g., MCF7 vs. E. coli) to assess selectivity .
  • Mechanistic studies : Use molecular docking (AutoDock Vina) to evaluate interactions with targets like DNA gyrase (antibacterial) or PLK1 (anticancer). For example:

  • Van der Waals interactions : His253/Arg245 residues in Chlamydia trachomatis IncA protein .
  • Hydrogen bonding : Thiadiazole S···His residues in bacterial enzymes .

Q. How can DFT and molecular dynamics (MD) simulations improve the design of derivatives with enhanced bioactivity?

  • DFT applications :

  • Solvent effects : Calculate solvatochromic shifts (PCM model) to predict UV-Vis spectra in polar vs. nonpolar media .
  • NLO properties : High hyperpolarizability (β) values suggest potential as optical materials .
    • MD simulations :
  • Binding stability : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess residence times and conformational changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.